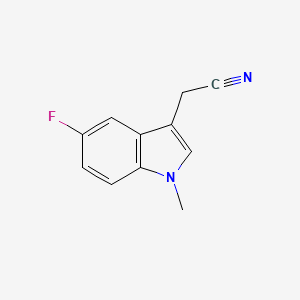
2-(5-fluoro-1-methyl-1H-indol-3-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as n-alkylindoles . It is a derivative of indole, which is a heterocyclic compound that is structurally similar to benzene and pyrrole .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H13FN2 . The InChI code for this compound is 1S/C10H7FN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 174.18 . It is a powder at room temperature and has a melting point of 58-59°C . It exhibits high fluorescence quantum yield and good thermal stability .Applications De Recherche Scientifique
Analytical Applications in Forensic Cases
A study by Shi et al. (2020) developed a UHPLC-MS/MS method for detecting a synthetic cannabinoid and its metabolites in human hair, highlighting the compound's relevance in forensic toxicology. The method demonstrates high sensitivity and specificity, making it valuable for identifying substance abuse cases. Although the focus is on a specific synthetic cannabinoid, the analytical techniques and principles could be applicable to compounds like 2-(5-fluoro-1-methyl-1H-indol-3-yl)acetonitrile in forensic contexts (Shi et al., 2020).
Contributions to Organic Synthesis
Takeuchi et al. (2000) demonstrated the efficient synthesis of 3-fluorooxindoles from indoles using Selectfluor, indicating the significance of fluoro-containing indoles in organic synthesis. This method could potentially be applied to synthesize derivatives of this compound, providing access to novel compounds for further research (Takeuchi, Tarui, & Shibata, 2000).
Electroluminescence and OLED Applications
Muruganantham et al. (2019) synthesized donor-π-acceptor fluorophores based on 2-(1H-indol-3-yl)acetonitrile, examining their potential in organic light-emitting diode (OLED) applications. The study highlights the compound's thermal stability and high fluorescence quantum yield, making it a promising candidate for electroluminescence research and OLED development (Muruganantham et al., 2019).
Role in Medicinal Chemistry
Fensome et al. (2008) explored the structural modification of pyrrole-oxindole derivatives for progesterone receptor modulation. While the specific compound is not directly mentioned, the research illustrates the broader relevance of fluoroindole derivatives in designing new pharmaceutical agents, suggesting potential medicinal applications for this compound (Fensome et al., 2008).
Fluorination and Nucleophilic Reactivity Studies
Zhao and Gabbaï (2011) investigated nucleophilic fluorination reactions, starting from aqueous fluoride ion solutions. This study's insights into the reactivity and fluorination techniques could inform synthetic strategies involving this compound, enhancing its utility in organic synthesis (Zhao & Gabbaï, 2011).
Propriétés
IUPAC Name |
2-(5-fluoro-1-methylindol-3-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c1-14-7-8(4-5-13)10-6-9(12)2-3-11(10)14/h2-3,6-7H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNCUDGACUBKLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)F)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

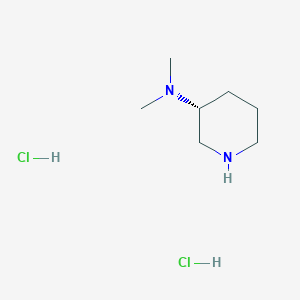
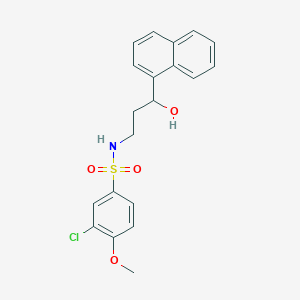
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide](/img/structure/B2879801.png)

![Ethyl 4-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2879804.png)
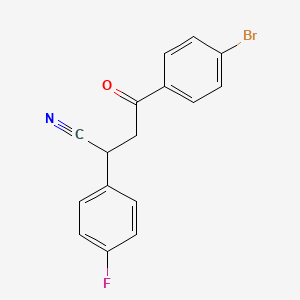
![N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl](trifluoro)methanesulfonamide](/img/structure/B2879807.png)
![N-[(3-methoxyphenyl)methyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2879808.png)
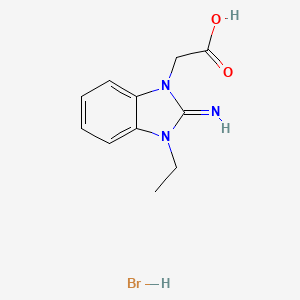
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(benzo[d]oxazol-2-ylthio)acetate](/img/structure/B2879813.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2879815.png)
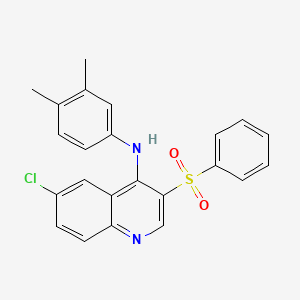
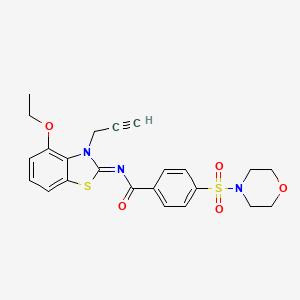
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2879820.png)